

# Application Notes and Protocols for In Vivo Imaging with CREKA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CREKA peptide |           |
| Cat. No.:            | B15551449     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **CREKA peptide** (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the tumor microenvironment and at sites of tissue injury.[1] This specificity makes CREKA an invaluable tool for in vivo imaging, enabling the visualization of tumors, including micrometastases, and other pathological conditions such as thrombosis and renal fibrosis. This document provides detailed application notes and protocols for utilizing CREKA-based probes for in vivo imaging across various modalities.

## **Principle of Action**

CREKA was identified through in vivo phage display screening in tumor-bearing mice.[1] It binds to clotted plasma proteins, specifically the fibrin-fibronectin complexes, which are abundant in the tumor stroma and vasculature but not in healthy tissues.[2][3] This targeted binding allows for the accumulation of CREKA-conjugated imaging agents at the tumor site, leading to enhanced signal intensity and improved contrast for imaging. The linear structure of CREKA and the presence of a single cysteine residue facilitate its conjugation to a variety of imaging agents, including fluorescent dyes, MRI contrast agents, and PET radionuclides.[1][4]

# **Signaling and Binding Pathway**



The targeting mechanism of the **CREKA peptide** is not based on a classical signaling pathway involving intracellular cascades. Instead, it relies on a direct molecular interaction with its target in the extracellular matrix of the tumor microenvironment.



Click to download full resolution via product page

Caption: **CREKA peptide** binding to fibrin-fibronectin complexes in the tumor microenvironment.

# **Applications in In Vivo Imaging**

CREKA-based probes have been successfully employed in several preclinical in vivo imaging applications:

- Cancer Detection and Metastasis Imaging: CREKA-conjugated agents can detect primary tumors and, significantly, small metastatic lesions that are often missed by conventional imaging techniques.[1][5]
- Thrombosis Imaging: Due to its affinity for fibrin clots, CREKA can be used to visualize thrombi.[1]
- Imaging of Renal Fibrosis: The peptide can target fibrotic regions in the kidney.[1]



# **Quantitative Data Summary**

The following table summarizes key quantitative data from preclinical studies using CREKA-based imaging agents.



| Imaging Agent                             | Animal Model                                | lmaging<br>Modality | Key<br>Quantitative<br>Finding                                                                                              | Reference |
|-------------------------------------------|---------------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| CREKA-Cy5                                 | 4T1 Breast<br>Cancer<br>Metastasis<br>Mouse | Fluorescence        | Tumor-to-Normal Tissue fluorescence intensity ratio (T/N ratio) was significantly elevated in metastatic tissues.[6]        | [6]       |
| CREKA-Tris(Gd-<br>DOTA)₃                  | Metastatic Breast<br>Cancer Mouse<br>Model  | MRI                 | Enabled detection of micrometastases as small as 0.5 mm and produced strong MRI signal enhancement in metastatic tumors.[1] | [1]       |
| 18F-NOTA-<br>iCREKA                       | U87MG<br>Glioblastoma<br>Xenograft Mouse    | PET                 | Tumor-to-Muscle (T/M) ratio of 9.93 ± 0.42, significantly higher than the control linear peptide (2.69 ± 0.35).[7]          | [7]       |
| CREKA-<br>conjugated PEG<br>Nanoparticles | HeLa Cell<br>Xenograft Mouse<br>Model       | Fluorescence        | Fibrin binding ability of PEG particles increased up to 94% with                                                            | [8][9]    |



|                      |                       |                     | CREKA conjugation.[8][9]                                                                           |      |
|----------------------|-----------------------|---------------------|----------------------------------------------------------------------------------------------------|------|
| CMWNTs-PEG-<br>CREKA | Tumor-bearing<br>mice | NIR<br>Fluorescence | 6.4-fold higher accumulation in tumor tissues with NIR illumination compared to the control group. | [10] |

# Detailed Experimental Protocols Protocol 1: In Vivo Fluorescence Imaging of Tumor Metastasis with CREKA-Cy5

This protocol outlines the procedure for imaging metastatic tumors using a fluorescently labeled **CREKA peptide**.

**Experimental Workflow:** 

Caption: Workflow for in vivo fluorescence imaging with CREKA-Cy5.

#### Materials:

- CREKA-Cy5 probe (0.3 μmol/kg)[6]
- Mice with spontaneous metastatic 4T1-GFP-Luc2 breast tumors[6]
- In Vivo Imaging System (e.g., Maestro FLEX)[6]
- Anesthetics (e.g., ketamine/xylazine cocktail)[11]

#### Procedure:

 Animal Model: Utilize mice bearing spontaneous metastatic 4T1-GFP-Luc2 breast tumors, developed through orthotopic implantation.[6]



- Probe Administration: Intravenously inject CREKA-Cy5 at a dose of 0.3 μmol/kg through the tail vein.[6]
- Incubation Period: Allow the probe to circulate and accumulate at the target sites for 4 hours. This duration also facilitates the clearance of the unbound probe from circulation.[6]
- In Vivo Imaging: Anesthetize the mice and perform whole-body imaging using a suitable in vivo fluorescence imaging system.[11]
- Ex Vivo Imaging: After in vivo imaging, euthanize the mice and excise major organs with suspected metastases for ex vivo imaging to confirm probe accumulation.[6]
- Data Analysis: Quantify the fluorescence intensity in the metastatic tumors and adjacent normal tissue to calculate the tumor-to-normal tissue (T/N) ratio.[6]

# Protocol 2: Magnetic Resonance Imaging (MRI) of Micrometastases with CREKA-Tris(Gd-DOTA)<sub>3</sub>

This protocol describes the use of a CREKA-conjugated MRI contrast agent for the detection of small metastatic lesions.

**Experimental Workflow:** 





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Fibronectin for Cancer Imaging and Therapy PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preclinical Evaluation of the Fibrin-Binding Cyclic Peptide 18F-iCREKA: Comparison with Its Contrasted Linear Peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for selfamplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with CREKA Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#using-creka-peptide-for-in-vivo-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com